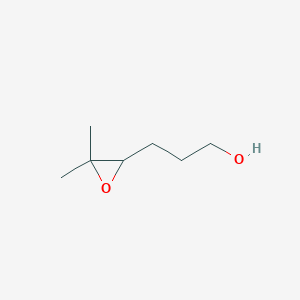

3-(3,3-Dimethyloxiran-2-yl)propan-1-ol

Description

3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an epoxide-containing alcohol with the molecular formula C₈H₁₄O₂. Its structure features a propan-1-ol backbone substituted with a 3,3-dimethyloxirane (epoxide) group. Epoxide groups typically confer reactivity, making such compounds intermediates in crosslinking or ring-opening reactions .

Properties

CAS No. |

138290-92-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-(3,3-dimethyloxiran-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

FHQMBICYXYUHCH-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCCO)C |

Canonical SMILES |

CC1(C(O1)CCCO)C |

Synonyms |

Oxiranepropanol, 3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Diols.

Substitution: Various substituted alcohols and amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactive oxirane ring allows it to participate in various chemical reactions:

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : The oxirane ring can be reduced to form diols using reducing agents such as sodium borohydride.

- Nucleophilic Substitution : The oxirane ring can be opened by nucleophiles (e.g., hydroxide ions), leading to various derivatives.

Biological Applications

In biological research, 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is used to study enzyme-catalyzed reactions involving epoxides. Its structure allows researchers to investigate mechanisms of action for enzymes that target epoxide substrates, which are relevant in metabolic pathways and toxicology studies .

Industrial Uses

The compound finds applications in the production of polymers and resins due to its reactive nature. The oxirane ring contributes to cross-linking in polymerization processes, enhancing material properties such as strength and durability. Additionally, it serves as a building block for pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Epoxide Reactions in Atmospheric Chemistry

Research conducted by Zhang et al. demonstrated the atmospheric relevance of MBO-derived epoxides, including this compound. The study showed that these epoxides undergo nucleophilic attack by sulfate and nitrate ions in acidic aerosol conditions. This reaction pathway is critical for understanding secondary organic aerosol formation and its environmental impact .

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers utilized this compound as a monomer for creating epoxy resins. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional epoxy formulations. This application highlights the compound's versatility in industrial chemistry .

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol with structurally or functionally related propanol derivatives, emphasizing molecular properties, applications, and safety profiles.

Structural and Functional Analysis

- Epoxide vs. Epoxides are more reactive, prone to nucleophilic attack, whereas amines may participate in acid-base reactions .

- Aromatic vs. Aliphatic Substituents : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contains a toluene group, enhancing its stability and fragrance profile compared to aliphatic analogs. This aromaticity likely increases its persistence in cosmetic formulations .

- Sulfur-Containing Derivatives : 3-(Methylsulphanyl)propan-1-ol demonstrates how sulfur substituents alter odor profiles, though its production in wine is context-dependent and strain-specific .

Reactivity and Stability

- Epoxide Reactivity : The 3,3-dimethyloxirane group in the target compound may reduce ring strain compared to smaller epoxides, moderating reactivity. However, it remains susceptible to hydrolysis or polymerization under acidic/basic conditions .

- Incompatibilities: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol is incompatible with strong oxidizers, a common trait for amines. The target compound’s epoxide group may similarly react with nucleophiles or acids .

Q & A

Q. How can researchers validate the ecological impact of this compound using OECD guidelines?

- Answer :

- Acute Toxicity Testing : Follow OECD 423 for oral toxicity (LD > 2000 mg/kg suggested by H302 classification ).

- Biodegradability : Use OECD 301F (manometric respirometry) to assess microbial breakdown in aqueous systems .

- Ecotoxicity : Conduct Daphnia magna assays (OECD 202) to evaluate aquatic toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.